molecular formula C18H14N2 B12893394 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole CAS No. 37959-38-9

1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole

Cat. No.: B12893394
CAS No.: 37959-38-9
M. Wt: 258.3 g/mol
InChI Key: DYYIOEADAJTDAY-UHFFFAOYSA-N
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Description

1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system with phenyl groups at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted analogs with diverse functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole is unique due to its fused ring system and the presence of phenyl groups at specific positions, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing new compounds with tailored properties for various applications.

Properties

CAS No.

37959-38-9

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

1,6-diphenylpyrrolo[1,2-a]imidazole

InChI

InChI=1S/C18H14N2/c1-3-7-15(8-4-1)16-13-18-19(14-16)11-12-20(18)17-9-5-2-6-10-17/h1-14H

InChI Key

DYYIOEADAJTDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN(C3=C2)C4=CC=CC=C4

Origin of Product

United States

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